molecular formula C9H9ClF3NO3 B1383479 Ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate CAS No. 1803606-95-2

Ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate

Cat. No. B1383479
M. Wt: 271.62 g/mol
InChI Key: IWPIASLCFMHKBM-UHFFFAOYSA-N
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Description

This compound contains an oxazole ring, which is a five-membered ring consisting of three carbon atoms, one oxygen atom, and one nitrogen atom . The presence of the trifluoromethyl group (-CF3) and chloroethyl group (-CH2-CH2-Cl) could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electronegativity of the oxygen, nitrogen, and fluorine atoms, and the polar nature of the C-Cl, C-O, and C-N bonds .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo nucleophilic substitution or addition reactions . The chloroethyl group could potentially be substituted by a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the polar nature of the C-Cl, C-O, and C-N bonds, and the presence of the trifluoromethyl group .

Scientific Research Applications

Synthesis of Substituted Oxazoles

Ethyl 2-chlorooxazole-4-carboxylate, a compound related to Ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate, has been utilized as an intermediate for synthesizing various substituted oxazoles. The process involves regiocontrolled halogenation and palladium-catalyzed coupling reactions (Hodgetts & Kershaw, 2002).

Palladium-Catalyzed Direct Arylation

Ethyl oxazole-4-carboxylate serves as a precursor in palladium-catalyzed direct (hetero)arylation, leading to (hetero)aryloxazoles. This method is efficient for synthesizing natural products like balsoxin and texaline (Verrier et al., 2008).

Synthesis of Trifluoromethyl Substituted Heterocyclic Compounds

The synthesis of 5-Ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid, closely related to the compound of interest, has been achieved starting from its ethyl ester. This synthesis paves the way for preparing various ester and amide derivatives (Shi, Xu & Xu, 1991).

Alkenylation, Benzylation, and Alkylation

Ethyl oxazole-4-carboxylate can be alkenylated, benzylated, and alkylated with various halides, utilizing palladium acetate and specific ligands. This method demonstrates the compound's versatility in organic synthesis (Verrier, Hoarau & Marsais, 2009).

Enantioselective Synthesis

The enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, which shares structural similarities with the compound , was achieved through Pd-catalyzed amide coupling and oxazole formation, demonstrating potential in creating chiral compounds (Magata et al., 2017).

Metabolism Study

Although slightly different, the metabolism of ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate in various animals provides insights into the biotransformation pathways of similar compounds (Kobayashi et al., 1987).

Thiazolo-Pyridine Synthesis

The conversion of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-aminothiazolo-pyridine derivatives underlines the potential of similar oxazole derivatives in synthesizing heterocyclic compounds (Albreht et al., 2009).

Synthesis under Solvent-Free Conditions

The synthesis of ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates under solvent-free conditions exemplifies the environmental benefits and efficiency of using similar oxazole derivatives in green chemistry (Yavari et al., 2008).

Future Directions

The study and application of organic compounds is a vast field with many potential future directions. This could include studying the reactivity of this compound under various conditions, or investigating its potential uses in fields like medicinal chemistry or materials science .

properties

IUPAC Name

ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO3/c1-3-16-8(15)5-6(9(11,12)13)14-7(17-5)4(2)10/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPIASLCFMHKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)C(C)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1-chloroethyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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